3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
Description
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S2/c10-6-2-1-5(7(11)3-6)4-15-9-13-8(12)16-14-9/h1-3H,4H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDOIHXEUPFBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Deconvoluting the Therapeutic Landscape of 3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine: A Strategic Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded framework for the elucidation of the mechanism of action and therapeutic targets of the novel compound 3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine. Given the limited existing research on this specific molecule, this document serves as a strategic roadmap, detailing robust methodologies and experimental workflows essential for its preclinical evaluation. We will proceed from initial in silico predictions to rigorous in vitro and in vivo validation, ensuring a self-validating and scientifically sound approach.
Compound Profile and Initial Assessment
This compound is a synthetic compound featuring a 1,2,4-thiadiazole core. This heterocyclic scaffold is recognized in medicinal chemistry as a "privileged structure," often associated with a wide range of biological activities due to its ability to engage in various non-covalent interactions with biological macromolecules. The presence of a 2,4-dichlorobenzyl group suggests potential for hydrophobic and halogen-bonding interactions, which can contribute to target affinity and selectivity.
Before embarking on extensive experimental work, a thorough in silico and preliminary physicochemical characterization is paramount.
In Silico Target Prediction
Computational methods provide a cost-effective first pass to generate hypotheses about potential protein targets. These predictions are based on the principle of chemical similarity—that molecules with similar structures are likely to have similar biological activities.
Recommended Platforms:
-
SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures to predict targets in humans and other organisms.
-
SuperPred: A web server that predicts the Anatomical Therapeutic Chemical (ATC) classification and protein targets for a given molecule.
-
SEA (Similarity Ensemble Approach): Compares the topological similarity of a compound against a large ligand-target database to identify potential targets.
Experimental Protocol: In Silico Target Prediction
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Submit the SMILES string to the selected prediction servers (e.g., SwissTargetPrediction, SuperPred).
-
Analyze the output, focusing on target classes that are repeatedly predicted across different platforms.
-
Prioritize targets that are known to be druggable and are implicated in disease pathways of interest.
-
Compile a list of the top 10-20 potential targets for further investigation.
Physicochemical Profiling
Understanding the compound's basic properties is crucial for designing meaningful biological assays.
Table 1: Key Physicochemical Parameters for Initial Assessment
| Parameter | Importance | Recommended Method(s) |
| Solubility | Determines feasibility for in vitro assays and potential for oral bioavailability. | Kinetic and thermodynamic solubility assays (e.g., nephelometry). |
| LogP/LogD | Indicates lipophilicity, which affects cell permeability and off-target binding. | Shake-flask method or reverse-phase HPLC. |
| Cell Permeability | Assesses the ability of the compound to cross cell membranes and reach intracellular targets. | PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability assay. |
| Metabolic Stability | Predicts the compound's half-life in a biological system. | Incubation with liver microsomes or hepatocytes followed by LC-MS analysis. |
Unbiased Target Identification Strategies
For novel compounds, an unbiased approach is essential to discover both expected and unexpected targets. These methods do not rely on prior assumptions about the compound's mechanism of action.
Affinity-Based Proteomics
This powerful technique involves immobilizing the compound on a solid support to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.
Workflow for Affinity-Based Target Identification
Caption: Workflow for Thermal Proteome Profiling (TPP).
Target Validation and Mechanistic Elucidation
Once a list of high-confidence candidate targets is generated, the next critical phase is to validate these interactions and understand their functional consequences.
Direct Target Engagement Assays
These assays confirm the physical interaction between the compound and the putative target protein in a controlled, cell-free environment.
Table 2: Methods for Validating Direct Target Engagement
| Method | Principle | Key Considerations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine affinity (Kd), stoichiometry, and thermodynamics. | Requires relatively large amounts of pure protein. Gold standard for thermodynamics. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as the compound flows over the immobilized target. | Provides real-time kinetics (kon, koff) and affinity (Kd). Requires protein immobilization. |
| Cellular Thermal Shift Assay (CETSA) | A targeted version of TPP performed in intact cells or cell lysates to confirm target engagement in a physiological context. | Can be performed without compound modification. Confirms target engagement in cells. |
Cell-Based Functional Assays
With a validated target in hand, the focus shifts to understanding the compound's effect on cellular signaling pathways. The choice of assay will depend on the identity and function of the validated target.
Example Scenario: Target is a Kinase
If the validated target is a protein kinase, a logical next step is to assess the compound's effect on its enzymatic activity and downstream signaling.
Signaling Pathway Analysis for a Putative Kinase Inhibitor
Caption: Investigating a kinase inhibitor's effect.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment: Culture a relevant cell line and treat with increasing concentrations of this compound for a defined period.
-
Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the dose-dependent effect of the compound on substrate phosphorylation.
Concluding Remarks and Future Directions
The journey from a novel chemical entity to a potential therapeutic is a complex, multi-stage process. This guide has outlined a logical and robust strategy for the initial, critical steps of target identification and validation for this compound. By combining in silico, unbiased proteomic, and targeted validation approaches, researchers can build a strong, evidence-based understanding of this compound's mechanism of action. Successful completion of these stages will pave the way for more advanced preclinical studies, including lead optimization, ADME/Tox profiling, and in vivo efficacy studies in relevant disease models.
References
As this guide outlines a prospective research plan for a novel compound, the references provided are methodological and serve as authoritative sources for the described techniques.
-
SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]
-
Affinity-Based Proteomics: Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature Chemical Biology, 1(5), 252–262. [Link]
-
Thermal Proteome Profiling (TPP): Savitski, M. M., Reinhard, F. B. M., Franken, H., Werner, T., Savitski, M. F., Eberl, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]
-
Isothermal Titration Calorimetry (ITC): Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]
-
Surface Plasmon Resonance (SPR): Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
Strategic Synthesis of 5-Amino-1,2,4-Thiadiazole Scaffolds from Thiourea Precursors
An In-Depth Technical Guide for Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth exploration of the synthesis of 5-amino-1,2,4-thiadiazole precursors, focusing on robust and scalable methods starting from readily available thiourea substrates. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] We will dissect the core chemical transformations, explain the causality behind experimental choices, and provide actionable protocols for laboratory application.
The Strategic Importance of the 5-Amino-1,2,4-Thiadiazole Core
The 1,2,4-thiadiazole ring is a bioisostere for other five-membered heterocycles and is recognized as a "privileged structure" in drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 5-amino substitution is particularly crucial as it provides a key vector for further molecular elaboration and pharmacophore hybridization, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.[1] This guide focuses on the most direct and efficient pathways to this vital heterocyclic system from foundational thiourea building blocks.
The Core Transformation: Oxidative N-S Bond Formation
The cornerstone of synthesizing 5-amino-1,2,4-thiadiazoles from thiourea-derived precursors is the intramolecular oxidative cyclization. This process hinges on the formation of a crucial Nitrogen-Sulfur (N-S) bond within an imidoyl thiourea intermediate.
Formation of the Key Imidoyl Thiourea Intermediate
The journey begins not with thiourea itself, but with its activated form, the imidoyl thiourea. This intermediate is typically formed in situ through the reaction of a substituted thiourea with a nitrile or a related electrophile. The general pathway is outlined below.
Caption: General synthetic pathway from thiourea to 5-amino-1,2,4-thiadiazoles.
The imidoyl thiourea possesses the necessary arrangement of atoms—a nucleophilic nitrogen and a sulfur atom separated by a three-atom backbone—primed for cyclization. The choice of reaction conditions to form this intermediate is critical and often dictates the overall efficiency of the synthesis.
The Mechanism of Oxidative Cyclization
The transformation of the linear imidoyl thiourea into the aromatic thiadiazole ring is an oxidative process. It involves the formal removal of two hydrogen atoms to facilitate the N-S bond formation. While various oxidizing agents can achieve this, the underlying principle remains the same: activation of the sulfur atom to make it susceptible to intramolecular nucleophilic attack by the terminal nitrogen.
A range of modern, metal-free oxidative systems have been developed to drive this cyclization, offering advantages in terms of cost, environmental impact, and functional group tolerance.[4]
Comparative Analysis of Modern Synthetic Methodologies
The choice of oxidant is a critical parameter that influences reaction time, yield, and substrate scope. Below is a comparison of leading methodologies for the oxidative cyclization step.
| Methodology | Typical Oxidant | Key Advantages | Common Solvents | Temp. (°C) | Time | Ref. |
| Halogen-Mediated | Molecular Iodine (I₂) | Metal-free, mild conditions, short reaction times, readily available oxidant. | H₂O, Ethanol, DMSO | Room Temp | 10-30 min | [4][5] |
| Hypervalent Iodine | PIDA / PIFA | High efficiency, broad substrate scope, very short reaction times. | Dichloromethane (DCM) | Room Temp | ~5 min | [4] |
| Electrochemical | - (Catalyst/Oxidant-free) | "Green" chemistry, excellent functional group tolerance, avoids chemical oxidants. | Acetonitrile (MeCN) | Room Temp | 5-10 h | [4] |
| Aerobic Oxidation | Air / O₂ | Highly sustainable, uses the ultimate green oxidant, low cost. | DMSO | 80-120 | 12-24 h | [4][6] |
PIDA: Phenyliodine(III) diacetate; PIFA: Phenyliodine(III) bis(trifluoroacetate)
Expert Insight: For rapid library synthesis and methods development, halogen-mediated oxidation, particularly with molecular iodine, offers the best balance of speed, cost, and simplicity.[5] For process scale-up and green chemistry initiatives, electrochemical and aerobic methods are superior as they eliminate the cost and waste associated with stoichiometric chemical oxidants.[4]
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing a reliable foundation for synthesizing a broad range of 5-amino-1,2,4-thiadiazole derivatives.
Protocol 1: Iodine-Mediated Oxidative Cyclization
This protocol is adapted from highly successful, metal-free methods and is valued for its speed and operational simplicity.[4][5] It represents an excellent starting point for most research applications.
Caption: Standard workflow for iodine-mediated synthesis of 5-amino-1,2,4-thiadiazoles.
Step-by-Step Methodology:
-
Precursor Formation: In a round-bottom flask, combine the requisite amidine hydrochloride (1.0 mmol), potassium thiocyanate (1.2 mmol), and acetone (10 mL). Stir the mixture at room temperature for 2-3 hours to form the imidoyl thiourea precursor. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Setup: Once the precursor formation is complete, add dimethyl sulfoxide (DMSO, 5 mL) to the reaction mixture.
-
Oxidative Cyclization: To the stirring solution, add molecular iodine (I₂) (2.0 mmol, 2.0 equiv.) in one portion. The solution will turn dark brown.
-
Reaction Monitoring: Continue stirring at room temperature. The reaction is typically complete within 10-30 minutes. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~50 mL). Stir until the brown color of the iodine is completely discharged.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-amino-1,2,4-thiadiazole product.
Protocol 2: Electro-Oxidative Synthesis (Green Chemistry Approach)
This method eschews chemical oxidants entirely, relying on an electric current to drive the N-S bond formation. It is highly advantageous for substrates with sensitive functional groups that might be incompatible with chemical oxidants.[4]
Step-by-Step Methodology:
-
Electrochemical Cell Setup: Assemble an undivided electrochemical cell equipped with a graphite plate anode and a platinum plate cathode.
-
Reaction Mixture: To the cell, add the imidoyl thiourea precursor (0.2 mmol) and a supporting electrolyte such as tetrabutylammonium iodide (n-Bu₄NI) (0.4 mmol) in acetonitrile (MeCN, 8 mL).
-
Electrolysis: Apply a constant current of 10 mA to the cell. Stir the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC. The reaction typically requires 5-10 hours for completion.
-
Workup and Isolation: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove the electrolyte. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 5-amino-1,2,4-thiadiazole.
Conclusion and Future Outlook
The synthesis of 5-amino-1,2,4-thiadiazoles from thiourea-based precursors is a mature yet evolving field. The classic oxidative cyclization of imidoyl thioureas remains the most direct and reliable strategy. Modern advancements, particularly in the realm of metal-free and electro-oxidative chemistry, have significantly enhanced the efficiency, safety, and environmental sustainability of these transformations. For researchers in drug development, the iodine-mediated protocol offers a rapid and effective method for generating compound libraries, while the electrochemical approach provides a scalable and green alternative for late-stage development and manufacturing. As the demand for novel heterocyclic entities continues to grow, these robust synthetic platforms will be indispensable tools in the quest for new therapeutics.
References
- (PDF) Synthesis of 1,3,4-Thiadiazoles: Review - ResearchGate. (n.d.).
- Synthesis of 1,2,4-thiadiazoles - Organic Chemistry Portal. (n.d.).
- Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 33–45.
- Javed, S., Covantev, S., & Guedes da Silva, M. F. C. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2603.
- Arslan, M., Sönmez, F., Beydemir, Ş., & Küfrevioğlu, Ö. İ. (2012). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 121–125.
- Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2016). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 6(113), 112101–112117.
- Ullah, Z., Kim, S., Chun, P., & Lee, C. O. (2024). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC medicinal chemistry, 15(2), 481–489.
- Synthesis of 5‐amino‐1,2,4‐thiadiazoles. | Download Scientific Diagram - ResearchGate. (n.d.).
- Wan, J.-P., Li, Y., & Liu, Y. (2015). Metal-free Synthesis of 2-aminobenzothiazoles via Aerobic Oxidative cyclization/dehydrogenation of Cyclohexanones and Thioureas. Organic letters, 17(17), 4324–4327.
- Wu, J., Wu, D., & Yu, W. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N–S Bond Formation. The Journal of Organic Chemistry, 82(11), 5948–5954.
- Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2009). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Central Nervous System Agents in Medicinal Chemistry, 9(3), 186–203.
- Al-Ostath, A. I., Al-Wahaibi, L. H., Metwally, A. A., & El-Gazzar, A. R. B. A. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45(8), 6667–6676.
Sources
- 1. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
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- 6. Metal-free synthesis of 2-aminobenzothiazoles via aerobic oxidative cyclization/dehydrogenation of cyclohexanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The 1,2,4-Thiadiazole Scaffold: A Privileged Motif in Modern Drug Discovery
Application Notes and Protocols for Medicinal Chemists
Authored by: A Senior Application Scientist
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and improved safety profiles. Within this dynamic environment, certain heterocyclic scaffolds have emerged as "privileged structures," owing to their consistent presence in a multitude of biologically active compounds. The 1,2,4-thiadiazole ring system is a prominent member of this esteemed class of heterocycles.[1] This five-membered ring, containing two nitrogen atoms, one sulfur atom, and two carbon atoms, offers a unique combination of electronic properties and three-dimensional architecture that makes it an attractive cornerstone for the design of new therapeutic agents.[2]
The inherent chemical features of the 1,2,4-thiadiazole core, including its aromaticity and capacity for hydrogen bonding, contribute to its ability to interact with a wide array of biological targets with high affinity and specificity.[3] This has led to the development of 1,2,4-thiadiazole derivatives exhibiting a broad spectrum of pharmacological activities, positioning this scaffold as a focal point of intensive research in contemporary drug discovery.
This technical guide provides an in-depth exploration of the application of 1,2,4-thiadiazoles in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge, practical synthetic protocols, and methodologies for biological evaluation.
A Spectrum of Biological Activities: The Versatility of the 1,2,4-Thiadiazole Core
The substitution pattern around the 1,2,4-thiadiazole ring can be readily modified, allowing for the fine-tuning of its physicochemical properties and biological activity. This structural versatility has been exploited to generate a diverse library of compounds with a wide range of therapeutic applications.
Anticancer Activity
A significant body of research has highlighted the potential of 1,2,4-thiadiazole derivatives as potent anticancer agents.[3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, certain 1,2,4-thiadiazole-containing molecules have demonstrated inhibitory activity against aromatase, an enzyme crucial for estrogen biosynthesis, making them promising candidates for the treatment of hormone-dependent breast cancers.[3]
Furthermore, novel hybrid molecules incorporating both 1,2,4-thiadiazole and 1,2,4-triazole moieties have been synthesized and evaluated for their anticancer properties against a panel of human cancer cell lines, including breast, lung, and prostate cancer.[3] Several of these compounds exhibited potent cytotoxic activity, with IC50 values in the sub-micromolar range, underscoring the potential of this chemical space for the development of new oncology drugs.[3] The structure-activity relationship (SAR) studies of these hybrids have revealed that the nature and position of substituents on the appended aromatic rings play a crucial role in modulating their anticancer potency.[3]
Anti-inflammatory and Analgesic Properties
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a key therapeutic goal. 1,2,4-Thiadiazole derivatives have emerged as promising candidates in this arena, with some analogues demonstrating potent cyclooxygenase (COX) inhibitory activity.[3] By inhibiting COX enzymes, these compounds can effectively block the production of prostaglandins, which are key mediators of inflammation and pain.
Antimicrobial and Antiviral Applications
The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. The 1,2,4-thiadiazole scaffold has been explored for its potential in developing novel antibacterial and antifungal compounds.[3] Additionally, certain derivatives have shown promising antiviral activity, highlighting the broad utility of this heterocycle in combating infectious diseases.[3]
Neuroprotective Effects
Recent studies have begun to uncover the potential of 1,2,4-thiadiazole derivatives in the context of neurodegenerative diseases. Some compounds have been identified as having neuroprotective properties, suggesting their potential utility in the treatment of conditions such as Alzheimer's and Parkinson's disease.[2]
Visualizing the 1,2,4-Thiadiazole Scaffold
To better understand the fundamental structure of the 1,2,4-thiadiazole ring, the following diagram illustrates its atomic arrangement.
Caption: General structure of the 1,2,4-thiadiazole ring.
Synthetic Strategies: Accessing the 1,2,4-Thiadiazole Core
A variety of synthetic methodologies have been developed to construct the 1,2,4-thiadiazole ring system. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the oxidative cyclization of thioamides or the reaction of amidines with sulfur-containing reagents.
Protocol: Synthesis of a 3,5-Disubstituted 1,2,4-Thiadiazole Derivative
This protocol outlines a general procedure for the synthesis of a 3,5-disubstituted 1,2,4-thiadiazole, a common structural motif in many biologically active molecules. This method is adapted from established literature procedures.[2]
Materials:
-
Substituted benzamidine hydrochloride
-
Substituted phenylacetic acid
-
Sulfur powder
-
Copper(I) bromide (CuBr)
-
Potassium phosphate tribasic trihydrate (K₃PO₄·3H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzamidine hydrochloride (1.0 mmol), substituted phenylacetic acid (1.2 mmol), sulfur powder (1.5 mmol), CuBr (10 mol%), and K₃PO₄·3H₂O (2.0 mmol).
-
Solvent Addition: Add anhydrous DMSO (5 mL) to the flask.
-
Reaction: Heat the reaction mixture to 130 °C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3,5-disubstituted 1,2,4-thiadiazole.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a 3,5-disubstituted 1,2,4-thiadiazole.
Caption: A typical workflow for the synthesis of 1,2,4-thiadiazoles.
Biological Evaluation: Assessing Anticancer Activity
Once a series of 1,2,4-thiadiazole derivatives has been synthesized, it is crucial to evaluate their biological activity. For compounds designed as potential anticancer agents, a standard initial screening method is the MTT assay, which measures cell viability.
Protocol: MTT Assay for In Vitro Anticancer Activity
This protocol provides a step-by-step guide for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of newly synthesized 1,2,4-thiadiazole compounds on cancer cell lines.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized 1,2,4-thiadiazole compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-thiadiazole compounds in the complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., Etoposide).[3]
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Summarizing Biological Activity
The results of the MTT assay can be effectively summarized in a table to allow for easy comparison of the cytotoxic activity of the different synthesized compounds.
| Compound ID | Target Cell Line | IC50 (µM) ± SD |
| 8b | MCF-7 (Breast Cancer) | 0.10 ± 0.084 |
| A549 (Lung Cancer) | 0.17 ± 0.032 | |
| DU-145 (Prostate Cancer) | 0.83 ± 0.091 | |
| 8c | MCF-7 (Breast Cancer) | Data not available |
| A549 (Lung Cancer) | Data not available | |
| DU-145 (Prostate Cancer) | Data not available | |
| Etoposide (Standard) | MCF-7 (Breast Cancer) | 1.91 ± 0.84 |
| A549 (Lung Cancer) | 2.54 ± 0.19 | |
| DU-145 (Prostate Cancer) | 3.08 ± 0.135 |
Note: The data presented here for compounds 8b and Etoposide are illustrative and based on published findings.[3] "Data not available" indicates that specific values for compound 8c were not provided in the cited source.
Conclusion and Future Directions
The 1,2,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives make it a highly attractive platform for medicinal chemists. Future research in this area will likely focus on the design of more selective and potent 1,2,4-thiadiazole-based compounds, the elucidation of their detailed mechanisms of action, and their advancement into preclinical and clinical development. The strategic application of structure-based drug design and combinatorial chemistry approaches will undoubtedly accelerate the identification of new lead compounds and ultimately contribute to the development of the next generation of innovative medicines.
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Al-Omair, M. A., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(21), 12345-12356. [Link]
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Batra, S., et al. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. In Heterocyclic Compounds: Synthesis, Properties, and Applications. IntechOpen. [Link]
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Gomha, S. M., et al. (2018). Some biologically active 1,2,4-thiadiazoles. Molecules, 23(10), 2518. [Link]
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Kaur, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8744. [Link]
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Application Notes & Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Thiadiazole Compounds
Introduction: The Imperative for Accurate MIC Determination of Novel Thiadiazole Agents
The global challenge of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of antimicrobial activities.[1][2] The 1,3,4-thiadiazole core, in particular, is a versatile pharmacophore known for its unique physicochemical properties and broad pharmacological potential.[1] As researchers and drug development professionals, the accurate determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the potential of these compounds. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] It provides a quantitative measure of a compound's potency and is foundational for further preclinical and clinical development.[5][6]
This guide provides a detailed framework for determining the MIC of thiadiazole compounds. It is designed to move beyond a simple recitation of steps, instead offering a narrative grounded in scientific principles and field-proven insights. We will address the common challenges associated with this particular class of compounds—namely poor aqueous solubility, intrinsic color, and potential for aggregation—and provide robust protocols to ensure the generation of reliable and reproducible data. Our approach integrates the gold-standard methodologies of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), supplemented with expert recommendations to navigate the unique properties of thiadiazole derivatives.[7][8][9]
Core Principles: Causality Behind Method Selection
The two most widely recognized and accepted methods for MIC determination are broth dilution and agar dilution.[7][9] The choice between them is often dictated by the physicochemical properties of the test compound and the specific research question.
-
Broth Microdilution: This is the most common method due to its high-throughput nature, allowing for the simultaneous testing of multiple compounds against various microbial strains in 96-well microtiter plates.[5] It is generally the preferred starting point. However, challenges arise when dealing with compounds that are poorly soluble, colored, or prone to precipitation in aqueous broth media.
-
Agar Dilution: In this method, the antimicrobial agent is incorporated directly into molten agar at various concentrations before being poured into Petri dishes. A standardized inoculum of different bacterial strains is then spotted onto the surface of the plates. Agar dilution is often the method of choice when a compound's color or insolubility would interfere with the interpretation of results in a broth-based assay.
This guide will provide detailed protocols for both methods, emphasizing the decision-making process for selecting the most appropriate technique for your thiadiazole compound.
Pre-Assay Considerations: Setting the Stage for Success
Before embarking on MIC determination, a thorough characterization of your thiadiazole compound is essential. Understanding its properties will inform crucial experimental choices and prevent common pitfalls.
Solubility Assessment and Stock Solution Preparation
A significant number of heterocyclic compounds, including many thiadiazole derivatives, exhibit poor solubility in aqueous media. Attempting to perform an MIC assay with a compound that precipitates out of solution will lead to inaccurate and uninterpretable results.
Expert Insight: Dimethyl sulfoxide (DMSO) is the most common and generally accepted solvent for preparing stock solutions of poorly soluble compounds for antimicrobial susceptibility testing. However, it is crucial to validate that the final concentration of DMSO in the assay does not affect microbial viability. Most studies find that a final concentration of up to 1-2% DMSO is well-tolerated by most microorganisms, though this should be empirically determined.
Protocol for Stock Solution Preparation:
-
Prepare a high-concentration primary stock solution of the thiadiazole compound in 100% DMSO (e.g., 10 mg/mL or 100x the highest desired final concentration).
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
From this primary stock, prepare intermediate dilutions in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). This two-step dilution process helps to prevent the compound from precipitating when introduced to the aqueous environment of the assay.
Visualizing the Workflow for Compound Preparation
Caption: Workflow for preparing thiadiazole compound dilutions.
Protocol 1: Broth Microdilution Method (CLSI/EUCAST Aligned)
This protocol is adapted from the CLSI M07 guidelines and is in alignment with EUCAST recommendations for broth microdilution.[7][8][9]
Materials
-
Sterile 96-well, U- or V-bottom microtiter plates (Polypropylene plates are recommended for hydrophobic compounds to minimize adsorption)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain(s) of interest
-
Thiadiazole compound stock solution in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Step-by-Step Methodology
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be your working inoculum.
-
-
Plate Preparation:
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in the desired rows.
-
Prepare the highest concentration of the thiadiazole compound to be tested (at 2x the final desired concentration) in CAMHB. Ensure the DMSO concentration is consistent across all dilutions (e.g., if the final desired DMSO concentration is 1%, the 2x stock should be in 2% DMSO).
-
Add 100 µL of this 2x starting concentration to well 1.
-
Using a multichannel pipette, perform serial 2-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no inoculum) and the solvent control (containing the same final concentration of DMSO as the test wells).
-
-
Inoculation:
-
Add 50 µL of the working inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. This will bring the final volume in these wells to 100 µL and the final inoculum density to approximately 5 x 10⁵ CFU/mL.
-
Do not add inoculum to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, examine the plates. The MIC is the lowest concentration of the thiadiazole compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) should be turbid.
-
The sterility/solvent control (well 12) should be clear.
-
Visualizing the Broth Microdilution Workflow
Caption: Broth microdilution experimental workflow.
Expert Guidance & Troubleshooting for Thiadiazole Compounds
Challenge 1: Compound Color Interfering with Visual MIC Reading
Many organic compounds, including some thiadiazole derivatives, are colored, which can obscure the visual determination of bacterial growth (turbidity).
Solution: Use of Metabolic Indicator Dyes
Instead of relying on turbidity, cell viability can be assessed using redox indicators that change color in the presence of metabolic activity.
-
Resazurin (AlamarBlue): This is a popular choice. It is blue in its oxidized state and is reduced by viable, metabolically active cells to the pink, fluorescent resorufin. The MIC is determined as the lowest compound concentration that prevents this color change (i.e., the well remains blue).
-
INT (p-iodonitrotetrazolium violet): Similar to resazurin, INT is a colorless tetrazolium salt that is reduced by metabolically active bacteria to a red-colored formazan product.
Protocol Modification with Resazurin:
-
After the 16-20 hour incubation period, add 20 µL of a sterile resazurin solution (typically 0.015% w/v in saline) to each well.
-
Re-incubate the plates for 2-4 hours.
-
The MIC is the lowest concentration of the compound in the well that remains blue. A color change from blue to pink indicates bacterial growth.
Challenge 2: Compound Precipitation or Aggregation
Even with the use of DMSO, some hydrophobic thiadiazole compounds may precipitate or form aggregates when diluted in aqueous broth, especially at higher concentrations. This can lead to falsely elevated MIC values, as the effective concentration of the soluble, active compound is lower than intended.
Solutions:
-
Switch to Agar Dilution: If precipitation remains a significant issue, the agar dilution method is a robust alternative. The compound is dispersed throughout the solid agar matrix, which can often better accommodate less soluble compounds compared to a liquid broth.
Challenge 3: Adsorption to Plasticware
Hydrophobic compounds can adsorb to the surface of standard polystyrene microtiter plates, reducing the actual concentration of the compound available to interact with the bacteria. This phenomenon, known as non-specific binding, can lead to an overestimation of the MIC.
Solutions:
-
Use Polypropylene Plates: Polypropylene is generally less adsorptive for hydrophobic molecules than polystyrene. Whenever possible, use microtiter plates made of polypropylene for MIC testing of thiadiazole compounds.
-
Incorporate Surfactants or Proteins: As mentioned above, surfactants like Tween 80 can reduce non-specific binding by coating the plastic surfaces. Alternatively, adding a non-interfering protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) can also help to block non-specific binding sites on the plastic.[5] However, the potential for the compound to bind to the protein itself must be considered.
Protocol 2: Agar Dilution Method
This method is recommended when compound solubility or color is a concern in broth microdilution. This protocol is aligned with CLSI M07 standards.[9]
Materials
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes (100 mm)
-
Thiadiazole compound stock solution
-
Bacterial strains and inoculum preparation materials (as for broth microdilution)
-
Inoculum replicating device (optional, but recommended for high-throughput)
Step-by-Step Methodology
-
Preparation of Agar Plates:
-
Prepare molten MHA according to the manufacturer's instructions and hold it in a 45-50 °C water bath.
-
Prepare 2-fold serial dilutions of the thiadiazole compound in a suitable solvent at 10x the final desired concentrations.
-
For each concentration, add 2 mL of the 10x compound solution to 18 mL of molten MHA. Mix thoroughly by inverting the tube several times, avoiding air bubbles.
-
Immediately pour the agar into sterile Petri dishes and allow them to solidify on a level surface.
-
Prepare a drug-free control plate containing only the solvent at the same concentration used in the test plates.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Spot 1-2 µL of each standardized inoculum onto the surface of the agar plates, starting with the drug-free control plate and progressing to the plates with increasing concentrations of the compound.
-
Allow the inoculated spots to dry completely before inverting the plates for incubation.
-
-
Incubation:
-
Incubate the plates at 35 ± 2 °C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the thiadiazole compound that completely inhibits visible growth. A single colony or a faint haze should be disregarded.
-
Data Presentation and Quality Control
All MIC values should be presented in a clear, tabular format for easy comparison. A self-validating experiment must include the following controls:
| Control Type | Purpose | Expected Outcome |
| Positive Control | To confirm the susceptibility of the test organism to a known antibiotic. | Growth inhibition at the expected MIC for the reference antibiotic. |
| Growth Control | To confirm the viability and adequate growth of the inoculum. | Confluent growth (agar) or turbidity (broth). |
| Sterility Control | To ensure the sterility of the media and reagents. | No growth. |
| Solvent Control | To confirm that the solvent (e.g., DMSO) has no antimicrobial effect at the concentration used. | Confluent growth or turbidity. |
It is imperative to include standard quality control (QC) strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213) in each assay run. The resulting MICs for these strains must fall within the acceptable ranges published in the current CLSI M100 document or by EUCAST.[8]
Conclusion
The determination of the Minimum Inhibitory Concentration is a cornerstone of antimicrobial drug discovery. For novel compound classes like thiadiazoles, which may present physicochemical challenges, a standard protocol may be insufficient. By understanding the underlying principles of the assay and proactively addressing issues of solubility, color, aggregation, and non-specific binding, researchers can generate accurate and reliable data. The protocols and expert guidance provided herein, which synthesize the rigorous standards of CLSI and EUCAST with practical, field-proven solutions, offer a robust framework for the successful evaluation of thiadiazole compounds, ultimately accelerating the journey from the bench to potential clinical applications.
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Assay Guidance Manual. "Assay Interference by Aggregation". National Center for Biotechnology Information, 2017. [Link]
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European Committee on Antimicrobial Susceptibility Testing. "MIC Determination". EUCAST, 2024. [Link]
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MDPI. "Adsorption of a Mixture of Daily Use Pharmaceuticals on Pristine and Aged Polypropylene Microplastics". MDPI, 2024. [Link]
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ResearchGate. "What are the most recommended 96 well plates to avoid peptide adsorption?". ResearchGate, 2023. [Link]
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ResearchGate. "Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin | Request PDF". ResearchGate, 2024. [Link]
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National Center for Biotechnology Information. "Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays". NIH, 2020. [Link]
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YouTube. "Agar Dilution (MIC) Susceptibility Test Method". YouTube, 2023. [Link]
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ResearchGate. "How do I measure MIC of a compound which is insoluble in broth dilution?". ResearchGate, 2015. [Link]
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Clinical and Laboratory Standards Institute. "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically". CLSI, 2024. [Link]
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National Institutes of Health. "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition". NIH, 2020. [Link]
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ResearchGate. "Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists | Request PDF". ResearchGate, 2024. [Link]
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European Committee on Antimicrobial Susceptibility Testing. "Homepage". EUCAST, 2024. [Link]
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MDPI. "Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin". MDPI, 2020. [Link]
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PubMed. "Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin". NIH, 2012. [Link]
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National Center for Biotechnology Information. "Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays". NIH, 2024. [Link]
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Emery Pharma. "How-to guide: Minimum Inhibitory Concentration (MIC)". Emery Pharma, 2016. [Link]
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National Center for Biotechnology Information. "Innovative Adsorbents for Pollutant Removal: Exploring the Latest Research and Applications". NIH, 2024. [Link]
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ResearchGate. "(PDF) Biological Activities of Thiadiazole Derivatives: A Review". ResearchGate, 2024. [Link]
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MDPI. "Aggregation Behavior, Antibacterial Activity and Biocompatibility of Catanionic Assemblies Based on Amino Acid-Derived Surfactants". MDPI, 2021. [Link]
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ResearchGate. "(PDF) EUCAST expert rules in antimicrobial susceptibility testing". ResearchGate, 2024. [Link]
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MDPI. "Diverse Effects of Natural and Synthetic Surfactants on the Inhibition of Staphylococcus aureus Biofilm". MDPI, 2021. [Link]
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BioResources. "Natural polymers as alternative adsorbents and treatment agents for water remediation". BioResources, 2017. [Link]
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European Committee on Antimicrobial Susceptibility Testing. "Expert Rules". EUCAST, 2024. [Link]
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Application Notes and Protocols for In Vivo Evaluation of 3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Thiadiazole Derivative
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, 3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine, is a novel investigational compound that integrates this privileged heterocyclic system. The rationale for its in vivo evaluation is predicated on the extensive body of literature demonstrating the therapeutic relevance of structurally related molecules. For instance, various thiadiazole derivatives have shown promise as cytotoxic agents against cancer cell lines and as modulators of inflammatory pathways.[3][4][5]
This document provides a comprehensive framework for the preclinical in vivo assessment of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the translation of promising chemical entities from the bench to preclinical models. The protocols outlined herein are designed to establish a foundational understanding of the compound's pharmacokinetic profile, safety margins, and preliminary efficacy in a cancer model, a therapeutic area with significant precedent for thiadiazole-based compounds.[3][4]
Preclinical Development Workflow
The in vivo evaluation of a novel compound is a multi-stage process. The following workflow provides a logical progression from initial characterization to efficacy assessment.
Figure 1: A stepwise workflow for the in vivo evaluation of a novel small molecule.
Part 1: Pharmacokinetic Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing meaningful efficacy and toxicology studies.[6] Pharmacokinetic (PK) studies determine how the animal body affects the drug.[6]
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in mice.
Materials:
-
This compound
-
Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
-
Vehicle for PO administration (e.g., 0.5% Carboxymethylcellulose in water)
-
Male CD-1 mice (8-10 weeks old)
-
Standard laboratory equipment for dosing and blood collection
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least 7 days prior to the study.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours).[7]
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation:
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (hr) | ||
| AUC(0-t) (nghr/mL) | ||
| AUC(0-inf) (nghr/mL) | ||
| t1/2 (hr) | ||
| CL (mL/hr/kg) | ||
| Vd (L/kg) | ||
| Bioavailability (%) | N/A |
Part 2: Safety and Toxicity Assessment
Rationale: Establishing the safety profile of a new chemical entity is a critical step mandated by regulatory agencies before it can proceed to clinical trials.[8] These studies identify potential target organs for toxicity and determine a safe starting dose for efficacy studies.[9]
Protocol 2: Acute Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify signs of acute toxicity of this compound.
Materials:
-
This compound
-
Appropriate vehicle
-
Male and female CD-1 mice (8-10 weeks old)
Methodology:
-
Dose Escalation: Administer single, escalating doses of the compound to different groups of mice (e.g., 10, 30, 100, 300, 1000 mg/kg) via the intended clinical route (e.g., oral gavage).
-
Clinical Observations: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions) at regular intervals for 14 days.[8]
-
Body Weight: Record the body weight of each animal before dosing and daily thereafter.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Part 3: In Vivo Efficacy Evaluation in a Cancer Model
Rationale: Based on the known anticancer activities of many thiadiazole derivatives, a cancer xenograft model is a logical choice for the initial efficacy assessment.[3][4] Cell line-derived xenograft (CDX) models are commonly used for in vivo efficacy testing of potential anti-cancer agents.[10][11]
Protocol 3: Efficacy in a Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an established human tumor xenograft model in immunodeficient mice.
Materials:
-
A relevant human cancer cell line (e.g., A549 lung carcinoma, based on activity of similar compounds)[3]
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
This compound
-
Vehicle control
-
Positive control (a standard-of-care chemotherapy agent for the chosen cancer type)
-
Matrigel (optional, for enhancing tumor take-rate)
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in 100 µL of media/Matrigel mixture) into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width^2)/2.
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups:
-
Group 1: Vehicle control
-
Group 2: Low dose of the test compound
-
Group 3: High dose of the test compound
-
Group 4: Positive control
-
-
Treatment Administration: Administer the treatments daily (or as determined by PK data) for a specified period (e.g., 21 days).
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
Tumor Weight: At the end of the study, excise and weigh the tumors.
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | N/A | ||
| Compound (Low Dose) | |||
| Compound (High Dose) | |||
| Positive Control |
Signaling Pathway Considerations
While the precise mechanism of action of this compound is yet to be elucidated, related compounds have been shown to interact with key signaling pathways implicated in cancer, such as kinase signaling cascades.[3] Future pharmacodynamic studies should aim to investigate the modulation of such pathways in tumor tissues from treated animals.
Figure 2: A hypothetical signaling pathway potentially targeted by the test compound.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial in vivo characterization of this compound. Successful completion of these studies will establish a critical foundation for further preclinical development, including more extensive toxicology assessments and evaluation in additional, potentially more complex, animal models such as patient-derived xenografts (PDXs).[10][12] The data generated will be instrumental in making informed decisions regarding the continued advancement of this promising compound towards clinical investigation.
References
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. Available from: [Link]
-
Synthesis and In-vivo Analgesic Activity of 1,2,4-Thiadiazole Derivatives - ResearchGate. Available from: [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Available from: [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study - ResearchGate. Available from: [Link]
-
5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem. Available from: [Link]
-
In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC. Available from: [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Available from: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. Available from: [Link]
-
Drug Efficacy Testing in Mice - PMC - NIH. Available from: [Link]
-
1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - Frontiers. Available from: [Link]
-
Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed. Available from: [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - MDPI. Available from: [Link]
-
SMALL MOLECULE SAFETY ASSESSMENT - Altasciences. Available from: [Link]
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Some biologically active 1,2,4-thiadiazoles. - ResearchGate. Available from: [Link]
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ANIMAL MODELS IN CANCER RESEARCH. Available from: [Link]
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Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][3][13][14]thiadiazole (MTDZ) in male and female mice - PubMed. Available from: [Link]
- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles - Books.
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - Helda - University of Helsinki. Available from: [Link]
-
Experimental mouse models for translational human cancer research - Frontiers. Available from: [Link]
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Publications. Available from: [Link]
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Cancer Models - Charles River Laboratories. Available from: [Link]
-
Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - NIH. Available from: [Link]
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4-Thiadiazole: The Biological Activities - Systematic Reviews in Pharmacy. Available from: [Link]
-
In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs. Available from: [Link]
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Animal Pharmacokinetic Studies for Safe Treatments | Biotechfarm. Available from: [Link]
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Toxicology - MuriGenics. Available from: [Link]
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Mouse models for the study of colon carcinogenesis. Available from: [Link]
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V B. Metabolism and Pharmacokinetic Studies - FDA. Available from: [Link]
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The Role of Mouse Models in Drug Discovery | Taconic Biosciences. Available from: [Link]
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In vivo toxicity evaluation of a standardized extract of Syzygium aqueum leaf - PMC. Available from: [Link]
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Investigation of antioxidant properties of some 6-(alpha-aminobenzyl)thiazolo[3,2-b]-1,2,4-triazole-5-ol compounds - PubMed. Available from: [Link]
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - MDPI. Available from: [Link]
-
Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines | Request PDF - ResearchGate. Available from: [Link]
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Analytical methods for quantification of 3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine in biological samples
Application Note & Protocol
Topic: Analytical Methods for the Quantification of 3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Approach to Quantifying a Novel Thio-Thiadiazole Amine
The compound this compound is a novel chemical entity whose therapeutic potential is likely under investigation. A critical component of any drug development program is the ability to accurately and reliably measure the concentration of the drug in biological matrices such as plasma, serum, or tissue homogenates. This data is fundamental to understanding the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile, which in turn informs dosing regimens, safety assessments, and regulatory submissions.
This document provides a comprehensive guide to developing and validating a robust analytical method for the quantification of this compound in biological samples. Given the absence of established public methods for this specific analyte, this guide presents a de novo strategy grounded in established principles of bioanalytical method development. We will focus on the gold-standard technique for small molecule bioanalysis: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This choice is predicated on the unparalleled sensitivity, selectivity, and speed offered by LC-MS/MS, which are essential for accurately measuring drug concentrations in complex biological environments.
The protocols and insights provided herein are designed to be a practical starting point for any researcher tasked with this analytical challenge. We will delve into the "why" behind each step, from sample preparation to instrument parameters, to empower the user to not only follow the protocol but also to troubleshoot and adapt it as needed.
Part 1: Foundational Principles & Method Selection
Physicochemical Properties and their Analytical Implications
A preliminary in silico analysis of this compound suggests it is a moderately lipophilic, weakly basic compound. These characteristics are key in guiding our method development:
-
Lipophilicity: The presence of the dichlorobenzyl group suggests that the compound will have good solubility in organic solvents. This property is advantageous for extraction from aqueous biological matrices using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Weak Basicity: The amine group on the thiadiazole ring is likely to be a site of protonation. This is a critical feature for both chromatographic retention and mass spectrometric detection. In reversed-phase liquid chromatography (RPLC), we can manipulate the pH of the mobile phase to control the retention time of the analyte. For mass spectrometry, the protonated molecule will be the primary precursor ion in positive electrospray ionization (ESI+).
The Rationale for LC-MS/MS
LC-MS/MS is the technique of choice for this application for several compelling reasons:
-
Selectivity: Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (the protonated analyte) and the detection of a unique fragment ion. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity, effectively filtering out interferences from the complex biological matrix.
-
Sensitivity: LC-MS/MS can achieve detection limits in the low pg/mL range, which is often necessary for characterizing the full pharmacokinetic profile of a drug, especially during the elimination phase.
-
Versatility: The technique can be adapted to a wide range of biological matrices and can often be used to simultaneously quantify the parent drug and its metabolites.
Part 2: The Experimental Workflow: A Step-by-Step Protocol
The overall workflow for the quantification of this compound is a multi-stage process designed to ensure accuracy and reproducibility.
Figure 1: High-level overview of the bioanalytical workflow.
Materials and Reagents
-
Analyte: this compound reference standard (≥98% purity).
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ²H) is highly recommended. If unavailable, a structurally similar compound with comparable extraction and ionization properties can be used.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (FA), ammonium acetate.
-
Biological Matrix: Control (drug-free) human plasma (or other relevant species).
-
SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX).
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
Rationale: A two-step sample preparation method involving protein precipitation followed by SPE is recommended to achieve a high degree of sample cleanup. This is crucial for minimizing matrix effects and ensuring long-term instrument robustness. The choice of a mixed-mode cation exchange SPE is based on the weakly basic nature of the analyte.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma sample (unknown, standard, or quality control).
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water) to each tube, except for blank samples. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. This high ratio of organic solvent to sample efficiently precipitates plasma proteins. The acidic condition ensures the analyte and IS are protonated and stable.
-
Vortex & Centrifuge: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Dilution: Dilute the supernatant with 600 µL of 4% phosphoric acid in water. This step ensures the analyte is in its protonated state and will bind effectively to the cation exchange sorbent.
-
SPE Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water. This removes polar interferences.
-
Wash 2: 1 mL of methanol. This removes lipophilic, non-basic interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). This step concentrates the sample and ensures compatibility with the LC mobile phase.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Figure 2: Detailed workflow for sample preparation.
Protocol 2: LC-MS/MS Instrumentation and Conditions
Rationale: The following conditions are a robust starting point for method development. A C18 column is a good first choice for a moderately lipophilic compound. The gradient elution allows for good peak shape and separation from early-eluting matrix components. The MS parameters are selected to ensure efficient ionization and fragmentation.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | To be determined by infusion of the analyte and IS |
| Dwell Time | 100 ms |
Determining MRM Transitions:
-
Prepare a ~1 µg/mL solution of the analyte and the IS in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at ~10 µL/min.
-
Acquire a full scan (Q1 scan) to identify the protonated molecular ion [M+H]⁺ for both the analyte and the IS.
-
Perform a product ion scan (PIS) on the identified [M+H]⁺ ions to find stable, high-intensity fragment ions.
-
Select the most intense and specific precursor-product ion pairs for the MRM method. Optimize collision energy (CE) and declustering potential (DP) for each transition to maximize signal intensity.
Part 3: Method Validation: Ensuring Trustworthiness and Reliability
Once the method is developed, it must be validated according to regulatory guidelines from bodies such as the FDA or EMA. This ensures the method is fit for its intended purpose.
Key Validation Parameters
The following parameters should be assessed:
| Parameter | Description |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank matrix samples from at least six different sources. |
| Linearity & Range | The concentration range over which the method is accurate and precise. A calibration curve should be prepared with at least 6-8 non-zero standards. A correlation coefficient (r²) of >0.99 is typically required. |
| Accuracy & Precision | The closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) in replicate. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. |
| Recovery | The efficiency of the extraction process. Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. |
| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Part 4: Data Analysis and Reporting
-
Integration: The chromatographic peaks for the analyte and the IS are integrated using the instrument's software.
-
Ratio Calculation: The peak area ratio of the analyte to the IS is calculated for all standards, QCs, and unknown samples.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification: The concentrations of the analyte in the QC and unknown samples are calculated from their peak area ratios using the regression equation of the calibration curve.
-
Reporting: The final report should include the calculated concentrations, the calibration curve parameters, and a summary of the validation results, demonstrating the method's performance.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological samples. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can establish a reliable analytical tool that is essential for advancing the study of this novel compound. The principles and techniques described herein are foundational to bioanalysis and can be adapted as necessary to meet the specific challenges of a given study.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. [Link]
-
Waters Corporation. (n.d.). Oasis Sample Extraction Products.[Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Amino-1,2,4-Thiadiazole Intermediates
Welcome to the technical support center for the purification of 5-amino-1,2,4-thiadiazole intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The inherent basicity of the amino group combined with the unique electronic nature of the thiadiazole ring can present specific challenges during purification. This document provides practical, field-tested advice in a question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a typical synthesis of a 5-amino-1,2,4-thiadiazole intermediate?
A1: The impurity profile is highly dependent on the synthetic route. However, for common syntheses, such as those involving amidines and thiocyanates, you can typically expect two main classes of impurities:
-
Inorganic Salts: Byproducts like sodium chloride, potassium bromide, or unreacted thiocyanate salts are very common.[1] These are usually formed during the cyclization or preceding steps.
-
Organic Impurities: These can include unreacted starting materials (e.g., amidines), excess reagents, or side-products formed from undesired reaction pathways.[1] The stability of the thiadiazole ring is generally good, but starting materials might be prone to decomposition under the reaction conditions.[2]
Q2: What is the best initial purification strategy to get rid of inorganic salts from my crude product?
A2: For removing the bulk of inorganic salt impurities, aqueous recrystallization is the most effective and straightforward initial step.[1] The principle is simple: 5-amino-1,2,4-thiadiazole derivatives often have moderate solubility in hot water but are significantly less soluble in cold water. In contrast, the inorganic salt byproducts are highly soluble in water even at low temperatures.[1] This difference in solubility allows for the selective crystallization of your desired compound while the salts remain in the aqueous mother liquor.
Q3: How do I choose the right primary purification technique for my intermediate?
A3: The choice between recrystallization, column chromatography, and acid-base extraction depends on the nature of your compound and the impurities present. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a primary purification method.
Q4: How can I reliably assess the purity of my final compound?
A4: A combination of methods is always best for a definitive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid, is a great starting point.[1][3] Purity is determined by the area percentage of the main peak. All final compounds should be >95% pure by LC/MS analysis.[4]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for structural confirmation and can be used to assess purity by identifying signals from residual solvents or impurities.[5][6] Quantitative NMR (qNMR) can also be used for highly accurate purity determination without the need for a reference standard of the impurities.[7]
-
Thin Layer Chromatography (TLC): TLC is a quick, qualitative tool used to monitor reaction progress and check for the presence of impurities during column chromatography.[1]
Troubleshooting Guides
Recrystallization Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of forming crystals. | 1. The solution is too concentrated (supersaturated).2. The solution was cooled too quickly.3. Significant impurities are present, inhibiting crystal lattice formation.[8] | 1. Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.[8]2. Induce Crystallization: Use a glass rod to scratch the inside surface of the flask to create nucleation sites. If available, add a single seed crystal of the pure compound.[8]3. Pre-Purify: If oiling persists, consider a rapid filtration through a small plug of silica to remove gross impurities before attempting recrystallization again. |
| Final product is still colored. | Highly colored, polar impurities are co-precipitating with your product. | Use Activated Charcoal: After dissolving your crude product in the hot recrystallization solvent, add a very small amount (spatula tip) of activated carbon. Boil the solution for a few minutes, then perform a hot filtration through celite or fluted filter paper to remove the carbon before allowing the solution to cool.[1] Be aware that charcoal can also adsorb your product, so use it sparingly. |
| Very low recovery of the product. | 1. Too much solvent was used.2. The compound has significant solubility in the solvent even at cold temperatures.3. The product did not fully precipitate. | 1. Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals.2. Use an Anti-Solvent: Select a solvent in which your compound is soluble (e.g., ethanol) and an "anti-solvent" in which it is insoluble (e.g., water, hexane). Dissolve the compound in a minimal amount of the hot soluble solvent, then slowly add the anti-solvent until the solution becomes cloudy. Allow to cool slowly. |
Column Chromatography Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound streaks badly or does not elute from a silica gel column. | The basic amino group is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing irreversible adsorption or very slow elution.[9] | 1. Add a Basic Modifier: Add a small amount (0.1-1%) of a competing base like triethylamine or a 7N ammonia solution in methanol to your mobile phase.[8][9] This neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.2. Change the Stationary Phase: For very basic compounds, consider using a less acidic stationary phase like neutral alumina or a pre-treated, amine-functionalized silica column.[8][9] |
| Poor separation between the product and an impurity. | The polarity of the chosen mobile phase is not optimal to resolve the compounds. | 1. Optimize with TLC: Before running the column, test various solvent systems with TLC. Aim for an Rf value of ~0.3 for your desired compound.[8]2. Try a Different Solvent System: If a hexane/ethyl acetate system fails, try a system with different selectivity, such as dichloromethane/methanol.[8]3. Use a Gradient: Start with a low-polarity mobile phase and gradually increase the polarity during the column run. This can help separate compounds with close Rf values. |
Acid-Base Extraction Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| A persistent emulsion forms at the interface. | 1. Shaking the separatory funnel too vigorously.2. High concentration of dissolved species. | 1. Use Gentle Inversions: Swirl and gently invert the funnel rather than shaking it.2. Break the Emulsion: Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer often helps to break up the emulsion. Wait for a few minutes for the layers to separate. |
| Product does not precipitate after neutralizing the aqueous layer. | The protonated salt of your amine is highly water-soluble, and the neutral form may also have some water solubility. | 1. Back-Extract: After neutralization, extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the now-neutral product.2. "Salt Out" the Product: Saturate the aqueous layer with solid NaCl. This decreases the solubility of organic compounds in the aqueous phase, which may induce precipitation or improve extraction efficiency. |
Key Experimental Protocols
Protocol 1: Aqueous Recrystallization for Salt Removal
This protocol is ideal as a first-pass purification for crude products containing significant inorganic salt impurities.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring until the solid completely dissolves.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through fluted filter paper to remove them.[1] This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of ice-cold water.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This method is used to separate the target aminothiadiazole from organic impurities of different polarities.
-
Solvent System Selection: Using TLC, identify a mobile phase (e.g., ethyl acetate in hexane or methanol in dichloromethane) that gives your product an Rf of ~0.3. Add 0.5% triethylamine to this solvent system.
-
Column Packing: Pack a chromatography column with silica gel using the selected mobile phase (containing the modifier).[1]
-
Sample Loading: Dissolve the impure compound in a minimal amount of the mobile phase or dichloromethane. For best results, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the packed column.[1]
-
Elution: Elute the column with the mobile phase, collecting fractions.[1] Monitor the fractions by TLC to identify those containing the pure product.[1]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[1]
Protocol 3: Acid-Base Extraction Workflow
This technique leverages the basicity of the 5-amino group to separate it from neutral or acidic impurities.
Caption: Workflow for purification via acid-base extraction.
-
Dissolution: Dissolve the crude mixture in an immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and invert gently several times, venting frequently. This protonates your basic 5-aminothiadiazole, making it soluble in the aqueous layer, while neutral and acidic impurities remain in the organic layer.[10]
-
Separation: Allow the layers to separate and drain the aqueous layer (containing your product salt) into a clean flask.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). This deprotonates your product, making it insoluble in water.[11]
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel and extract it several times with fresh portions of an organic solvent to recover your neutral product.
-
Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified 5-amino-1,2,4-thiadiazole intermediate.
References
-
Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M971. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Drapak, I. V., et al. (2019). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmacia, 66(2), 65-72. [Link]
-
Erol, K., et al. (2006). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(5), 559-564. [Link]
-
Franco, P. H. C., et al. (2019). Purity determination of a new antifungal drug candidate using quantitative 1H NMR spectroscopy: Method validation and comparison of calibration approaches. Magnetic Resonance in Chemistry, 57(1), 97-105. [Link]
-
Kesicki, E. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155209. [Link]
-
Kurzer, F. (1982). Recent advances in the chemistry of 1,2,4-thiadiazoles. Advances in Heterocyclic Chemistry, 32, 285-353. [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column. [Link]
-
Wikipedia. (2023). Acid–base extraction. [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. [Link]
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Validation & Comparative
A Comparative Analysis for Drug Discovery Professionals: 3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine and Fluconazole in the Antifungal Arena
In the ever-evolving landscape of antifungal drug discovery, the need for novel agents with improved efficacy and diverse mechanisms of action is paramount. This guide provides a comparative overview of the investigational compound 3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine and the established antifungal drug, fluconazole. While direct comparative experimental data for this specific thiadiazole derivative is emerging, this analysis synthesizes information on structurally related compounds to offer a predictive comparison and outlines the experimental frameworks necessary for its comprehensive evaluation.
Introduction to the Contenders
Fluconazole , a triazole antifungal, has long been a cornerstone in the treatment of various fungal infections.[1] It is widely used for candidiasis, cryptococcal meningitis, and other systemic mycoses.[1] Its mechanism of action, targeting ergosterol biosynthesis, is well-characterized, but the rise of resistant strains necessitates the exploration of new chemical entities.
This compound belongs to the thiadiazole class of heterocyclic compounds, a scaffold that has garnered significant interest for its broad-spectrum biological activities, including antifungal properties.[1][2] Derivatives of 1,3,4-thiadiazole and 1,2,4-thiadiazole have demonstrated potent in vitro and in vivo antifungal effects, with some exhibiting efficacy comparable to or exceeding that of standard azole antifungals.[3][4]
Mechanism of Action: A Tale of Two Pathways
A key differentiator between these two classes of antifungals lies in their cellular targets.
Fluconazole acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, inhibition of fungal growth.
Caption: A potential mechanism of action for antifungal thiadiazole derivatives.
Antifungal Spectrum and Potency: A Comparative Outlook
Fluconazole has a well-established spectrum of activity, primarily against yeasts such as Candida species and Cryptococcus neoformans. However, its efficacy against molds is limited, and resistance is an increasing concern, particularly in species like Candida glabrata and Candida krusei.
Thiadiazole Derivatives have demonstrated a broad antifungal spectrum in various studies. For instance, certain 1,3,4-thiadiazole derivatives have shown potent activity against a range of Candida species, including azole-resistant isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 96 μg/ml. [1]Other studies have reported that novel 1,3,4-thiadiazole derivatives exhibit excellent antifungal activity, comparable to fluconazole. [3]The presence of a dichlorobenzyl moiety in the target compound is a feature shared with other potent antimicrobial agents, suggesting the potential for significant antifungal activity.
Quantitative Data from Structurally Related Compounds
While specific MIC values for this compound are not yet published, the following table summarizes the reported activity of representative thiadiazole derivatives against common fungal pathogens to provide a contextual comparison with fluconazole.
| Fungal Species | Fluconazole MIC (µg/mL) | Representative 1,3,4-Thiadiazole Derivative MIC (µg/mL) |
| Candida albicans | 0.25 - 4 | 4 - 64 [1] |
| Candida glabrata | 8 - 64 | 8 - 96 [1] |
| Candida krusei | 16 - >64 | 16 - 96 [1] |
| Cryptococcus neoformans | 2 - 16 | Data not readily available |
| Aspergillus fumigatus | Resistant | Some derivatives show activity [2] |
Note: The MIC values for the thiadiazole derivative are based on a study of 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol and should be considered as indicative for the class of compounds. [1]
Experimental Protocols for Comparative Evaluation
To rigorously compare this compound with fluconazole, a series of standardized in vitro and in vivo experiments are essential.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is fundamental for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted technique.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds (thiadiazole derivative and fluconazole) in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 35°C) for a specified period (typically 24-48 hours).
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that shows no visible growth.
Caption: Workflow for the antifungal time-kill kinetic assay.
Conclusion and Future Directions
While fluconazole remains a vital antifungal agent, the emergence of resistance highlights the urgent need for new therapeutic options. Thiadiazole derivatives, including this compound, represent a promising class of compounds with the potential for a broad antifungal spectrum and a mechanism of action that may differ from the azoles. The available data on related thiadiazole compounds suggest that this specific derivative warrants further investigation.
Future research should focus on obtaining direct experimental data for this compound, including comprehensive MIC testing against a panel of clinically relevant fungal isolates (including azole-resistant strains), detailed time-kill kinetic studies, and in vivo efficacy and toxicity assessments. Elucidating its precise mechanism of action will be crucial in understanding its potential advantages over existing therapies. Such data will be instrumental in determining the true potential of this compound as a next-generation antifungal agent.
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The Halogen Advantage: A Comparative Guide to the Cytotoxicity of Benzylthio-Thiadiazoles in Cancer Research
For researchers and drug development professionals navigating the landscape of heterocyclic compounds in oncology, the 1,3,4-thiadiazole scaffold represents a privileged structure with a broad spectrum of pharmacological activities.[1] This guide provides an in-depth, objective comparison of the in vitro cytotoxic profiles of halogenated versus non-halogenated benzylthio-thiadiazoles, offering experimental data and mechanistic insights to inform future research and development.
The core hypothesis of this guide is that the strategic incorporation of halogens onto the benzylthio moiety of thiadiazole derivatives can significantly enhance their cytotoxic potency against cancer cells. This enhancement is attributed to the unique physicochemical properties of halogens, which can influence molecular interactions, membrane permeability, and metabolic stability.
Comparative Cytotoxicity: The Impact of Halogenation
Structure-activity relationship (SAR) studies consistently demonstrate that the nature and position of substituents on the aromatic rings of benzylthio-thiadiazoles are critical determinants of their cytotoxic activity.[2] The introduction of halogen atoms, such as fluorine, chlorine, and bromine, has been shown to significantly improve the anticancer potency of these compounds against various cancer cell lines.[3]
To illustrate this, the following table summarizes the 50% inhibitory concentration (IC50) values of representative non-halogenated and halogenated benzylthio-thiadiazole derivatives against common cancer cell lines, as reported in the literature. It is important to note that direct side-by-side comparisons in the same study are ideal but not always available. The data presented here is collated from various sources to provide a broader comparative perspective.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Non-Halogenated | Unsubstituted Benzyl | MCF-7 (Breast) | > 50 | [4] |
| Unsubstituted Benzyl | HT-29 (Colon) | > 50 | [4] | |
| m-OCH3 Benzyl | MDA-MB-231 (Breast) | 9 | [5] | |
| Halogenated | 4-Fluorobenzyl | BT-20 (Breast) | Exhibits 64-71% inhibition at 50 µM | [4] |
| 4-Fluorobenzyl | CCRF-CEM (Leukemia) | Exhibits 64-71% inhibition at 50 µM | [4] | |
| 4-Chlorobenzyl | HepG2 (Liver) | 1.29 | [6] | |
| 2,4-Dichlorobenzyl | HepG2 (Liver) | 1.06 | [6] | |
| 4-Bromobenzyl | A549 (Lung) | Most potent among halobenzyl analogs | [3] |
Analysis of Cytotoxicity Data:
The compiled data indicates a clear trend: halogenated benzylthio-thiadiazoles generally exhibit significantly lower IC50 values, signifying greater cytotoxic potency, compared to their non-halogenated counterparts. For instance, the introduction of a chlorine atom at the para-position of the benzyl ring leads to a dramatic increase in activity against the HepG2 liver cancer cell line, with a further enhancement observed with di-substitution.[6] Similarly, the 4-fluorobenzyl derivative shows considerable inhibitory effects on breast and leukemia cancer cell lines.[4] The enhanced potency of halogenated derivatives underscores the critical role of these substituents in modulating the biological activity of the thiadiazole scaffold.
Mechanistic Insights: How Halogens Amplify Cytotoxicity
The observed increase in cytotoxicity with halogenation can be attributed to several factors that influence the compound's interaction with biological targets and its overall pharmacological profile.
1. Induction of Apoptosis:
A primary mechanism by which benzylthio-thiadiazoles exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[7][8] Halogenation can enhance this pro-apoptotic activity. The presence of electron-withdrawing halogens on the benzyl ring can influence the electronic distribution of the entire molecule, potentially leading to more favorable interactions with target proteins involved in apoptotic pathways. Studies have shown that some 1,3,4-thiadiazole derivatives can activate key executioner enzymes like caspase-3 and caspase-8, leading to the systematic dismantling of the cancer cell.[9]
2. Inhibition of Tyrosine Kinases:
Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[10] Their aberrant activity is a hallmark of many cancers, making them a prime target for anticancer drug development. Several 1,3,4-thiadiazole derivatives have been identified as potent tyrosine kinase inhibitors.[7][10] Halogen atoms can form strong halogen bonds with amino acid residues in the active site of these kinases, leading to enhanced binding affinity and more potent inhibition. This targeted inhibition disrupts the oncogenic signaling cascades, ultimately leading to cell death.
Below is a proposed signaling pathway illustrating the potential mechanism of action for halogenated benzylthio-thiadiazoles.
Caption: Proposed mechanism of action for halogenated benzylthio-thiadiazoles.
Experimental Protocols: Assessing Cytotoxicity with the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][11] The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (halogenated and non-halogenated benzylthio-thiadiazoles) in the appropriate cell culture medium. Add the diluted compounds to the designated wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]
Experimental Workflow Diagram:
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Validating DNA Replication Inhibition by 3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the potential DNA replication inhibition activity of the novel compound 3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine. We will delve into the scientific rationale for investigating this specific molecule, provide detailed experimental protocols for its validation, and present a comparative analysis against established inhibitors of DNA replication. Our focus is on robust, self-validating experimental design to ensure the generation of high-quality, reproducible data.
Introduction: The Rationale for Investigating this compound
The thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] Many of these effects are attributed to the ability of thiadiazole-containing compounds to interfere with fundamental cellular processes like DNA replication.[1] The 1,2,4-thiadiazole isomer, in particular, has been shown to react with protein thiols, suggesting a potential mechanism of covalent modification of key cellular enzymes.[5][6]
The subject of this guide, this compound, combines this promising heterocyclic core with a dichlorobenzyl group. This halogenated moiety is also of significant interest, as related structures, such as N2-(3,4-dichlorobenzyl)guanine, have been identified as inhibitors of DNA polymerase III, a critical enzyme in the replication machinery.[7][8] This convergence of a reactive thiadiazole ring and a dichlorobenzyl group provides a strong impetus for investigating this compound as a potential inhibitor of DNA replication.
This guide will outline the necessary steps to move from a hypothetical mechanism to empirical validation, comparing its effects with those of established DNA replication inhibitors.
Comparative Framework: Benchmarking Against Known Inhibitors
To contextualize the activity of this compound, it is essential to compare its performance against well-characterized inhibitors that act through distinct mechanisms. For the purpose of this guide, we will consider two primary comparators:
-
Hydroxyurea: A classic inhibitor that depletes the pool of deoxyribonucleotides by inhibiting ribonucleotide reductase, leading to replication fork stalling.[9]
-
A CDC7 Inhibitor (e.g., SGR-2921): Cell division cycle 7 (CDC7) kinase is a crucial regulator of the initiation of DNA replication.[10][11] Its inhibition prevents the firing of replication origins, a distinct mechanism from the direct stalling of ongoing replication.[12][13]
Experimental Validation of DNA Replication Inhibition
The following sections provide detailed protocols for key experiments designed to validate and characterize the inhibition of DNA replication.
Quantifying DNA Synthesis via EdU Incorporation and Cell Cycle Analysis
A primary indicator of DNA replication inhibition is a reduction in the synthesis of new DNA. The 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay is a robust method for quantifying DNA synthesis in proliferating cells.[14][15] When coupled with analysis of cellular DNA content, it allows for the precise correlation of replication inhibition with specific phases of the cell cycle.[16][17]
-
Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line such as HeLa or U2OS) at a suitable density and allow them to adhere overnight. Treat the cells with a dose-range of this compound, a known inhibitor (e.g., 2 mM Hydroxyurea), and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, and 24 hours).
-
EdU Labeling: Two hours prior to the end of the treatment period, add EdU to the culture medium to a final concentration of 10 µM.[14]
-
Cell Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in 4% paraformaldehyde for 15 minutes at room temperature.[14]
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton™ X-100 in PBS for 15 minutes.[18]
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide).[18] Incubate the cells with the reaction cocktail for 30 minutes in the dark.[19]
-
DNA Staining: Wash the cells once, then resuspend in a solution containing a DNA dye such as Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The EdU signal (e.g., FITC channel) will identify cells actively synthesizing DNA, while the PI signal (e.g., PE-Texas Red channel) will determine the cell cycle phase (G0/G1, S, G2/M).
An effective inhibitor of DNA replication will lead to a decrease in the percentage of EdU-positive cells. By plotting the EdU signal against the DNA content, we can discern the nature of the inhibition.
| Treatment | % EdU Positive Cells | Predominant Cell Cycle Arrest Phase |
| Vehicle Control | High | Normal Distribution |
| This compound (Hypothetical) | Low | S-phase or G1/S boundary |
| Hydroxyurea (Positive Control) | Low | S-phase |
| CDC7 Inhibitor (Positive Control) | Low | G1/S boundary |
A significant accumulation of cells in the S-phase with low EdU incorporation suggests stalling of ongoing replication, similar to hydroxyurea.[16] An accumulation at the G1/S boundary would point towards an inhibition of replication initiation, a characteristic of CDC7 inhibitors.
Caption: Workflow for single-molecule analysis of DNA replication.
Proposed Mechanism of Action and Further Validation
Based on the chemical structure and literature on related compounds, a plausible hypothesis is that this compound may act as a covalent inhibitor of a key replication protein. The dichlorobenzyl group could facilitate binding to a hydrophobic pocket, while the thiadiazole ring could react with a nearby cysteine residue.
Caption: Hypothetical mechanism of covalent inhibition.
To further validate this, subsequent experiments could include:
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of the compound to its intracellular target. [20]* In Vitro Kinase/Enzyme Assays: Using purified replication proteins (e.g., CDC7, DNA polymerases) to determine if the compound directly inhibits their activity. [21]* Mass Spectrometry: To identify covalent adducts on target proteins.
Conclusion
This guide provides a structured and scientifically rigorous approach to validating the DNA replication inhibition potential of this compound. By employing a combination of quantitative cell-based assays and high-resolution single-molecule techniques, and by benchmarking against established inhibitors, researchers can generate a comprehensive profile of this novel compound's activity. The proposed experimental framework is designed to yield unambiguous and publishable data, paving the way for further preclinical development.
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PubMed. (n.d.). Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry. [Link]
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A Head-to-Head Comparison of Novel Thiadiazoles in a Panel of Human Cancer Cell Lines
In the relentless pursuit of more effective cancer therapeutics, the heterocyclic scaffold of 1,3,4-thiadiazole has emerged as a privileged structure in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, with a significant number of recent studies highlighting their potential as potent anticancer agents.[4][5][6] The unique mesoionic character of the thiadiazole ring allows for enhanced cell membrane permeability and robust interactions with biological targets, making it an attractive framework for the design of novel oncology drugs.[2][3][7]
This guide presents a head-to-head comparison of a selection of recently developed, novel thiadiazole derivatives, evaluating their cytotoxic and mechanistic profiles across a panel of well-characterized human cancer cell lines. We will delve into the experimental data, elucidate the underlying mechanisms of action, and provide a comprehensive analysis of their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Featured Novel Thiadiazole Compounds
For this comparative analysis, we have selected three distinct series of novel 1,3,4-thiadiazole derivatives that have shown significant promise in preclinical studies. These compounds, designated herein as Series A, B, and C , represent different substitution patterns on the thiadiazole core and, consequently, exhibit varied mechanisms of action.
-
Series A: Ciprofloxacin-Derived 1,3,4-Thiadiazoles: This series integrates the well-known fluoroquinolone antibiotic ciprofloxacin with a 1,3,4-thiadiazole moiety, exploring the synergistic potential of this hybrid structure.
-
Series B: Honokiol-Bearing 1,3,4-Thiadiazoles: These compounds link the bioactive natural product honokiol to a 1,3,4-thiadiazole scaffold, aiming to enhance the known anticancer properties of honokiol.
-
Series C: N-(1,3,4-Thiadiazol-2-yl)benzamide Derivatives: This class of thiadiazoles has been specifically designed as potential dual inhibitors of key receptor tyrosine kinases involved in cancer progression.
Comparative Anticancer Activity
The in vitro anticancer activity of these novel thiadiazole derivatives was evaluated against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.
| Compound Series | Target Cancer Cell Lines | Key Findings & Comparative Potency |
| Series A | MCF-7 (Breast), A549 (Lung), SKOV-3 (Ovarian) | Demonstrated broad-spectrum activity, with particular sensitivity observed in the MCF-7 breast cancer cell line. Compound 1e from this series showed an impressive IC50 of 3.26 µM against MCF-7 cells and induced a significant 18-fold increase in apoptotic cells.[8] The introduction of halogen atoms on the benzyl group, such as in compound 1h (4-fluoro-substituted), significantly enhanced potency against SKOV-3 cells.[8] |
| Series B | A549 (Lung), MDA-MB-231 (Breast), T47D (Breast), MCF-7 (Breast), HeLa (Cervical), HCT116 (Colon), HepG2 (Liver) | Several compounds in this series exhibited stronger cytotoxicity than the parent compound, honokiol. Compound 8a was particularly potent across all seven cell lines, with IC50 values ranging from 1.62 to 4.61 µM.[1] This series was noted for its ability to inhibit cancer cell migration and invasion. |
| Series C | MCF-7 (Breast), SK-BR-3 (Breast), A549 (Lung), H1975 (Lung) | Bromophenyl substituted derivatives, specifically compounds 29i-k , displayed strong cytotoxicity with IC50 values in the range of 0.77–3.43 μM across all tested cell lines.[1][8] Compound 29i was exceptionally potent against the SK-BR-3 breast cancer cell line with an IC50 of 0.77 μM.[8] |
Delving into the Mechanisms of Action
Understanding the molecular mechanisms by which these novel thiadiazoles exert their anticancer effects is crucial for their further development. The selected series of compounds showcase a diversity of mechanisms, from inducing programmed cell death to inhibiting key signaling pathways that drive cancer cell proliferation and survival.
Induction of Apoptosis and DNA Damage
A common mechanism of action for many effective anticancer agents is the induction of apoptosis, or programmed cell death.
Series A compounds, particularly 1e and 1g , were found to induce apoptosis and cause significant DNA damage in MCF-7 cells, as evidenced by comet assays.[8] This suggests that these compounds may directly or indirectly trigger the intrinsic or extrinsic apoptotic pathways.
Series C compound 29i was also shown to induce apoptosis by promoting the production of reactive oxygen species (ROS) and increasing the cytoplasmic concentration of cytochrome C, a key event in the intrinsic apoptotic pathway.[8]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Compounds that can halt the cell cycle at specific checkpoints are therefore of great therapeutic interest.
Several thiadiazole derivatives have been reported to cause cell cycle arrest. For instance, compound 32a , a 1,3,4-thiadiazole hybrid, was found to arrest MCF-7 cells at the G2/M phase of the cell cycle.[1][8] Similarly, derivative 36e also induced a G2/M arrest in MCF-7 cells.[8] In contrast, compound 36c was observed to block the sub-G1 phase, leading to necrosis.[8]
Inhibition of Key Signaling Pathways
Targeting specific signaling pathways that are dysregulated in cancer is a cornerstone of modern oncology drug development.
The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, particularly EGFR (HER1) and HER2, are frequently overexpressed in various cancers and are key drivers of tumor growth and progression.[1]
Series C compounds were designed as dual inhibitors of EGFR and HER-2.[1] Kinase assays confirmed that many compounds in this series effectively inhibited both EGFR and HER-2, while showing no activity against HER-3 and HER-4.[1][8] The structure-activity relationship studies revealed that derivatives with a halogenated phenyl group exhibited the highest potency, with the inhibitory activity increasing with the size of the halogen atom (Bromo > Chloro > Fluoro).[1][8]
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular pathway that regulates cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers.
The anticancer activity of Series B compounds, particularly 8a , was hypothesized to involve the inhibition of the PI3K/Akt/mTOR pathway.[1] Western blot analysis confirmed that treatment with compound 8a led to a dose-dependent decrease in the phosphorylation of PI3K, Akt, and mTOR in A549 and MDA-MB-231 cells.[1]
PI3K/Akt/mTOR Signaling Pathway and Inhibition by Thiadiazole Series B
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Series B thiadiazoles.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are essential. The following are standard protocols for assessing the anticancer properties of novel compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel thiadiazole compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the thiadiazole compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Structure-Activity Relationship (SAR) Insights
The diverse chemical substitutions on the 1,3,4-thiadiazole scaffold have a profound impact on their anticancer activity.
-
Influence of Substituents on the Phenyl Ring: For compounds targeting EGFR, electron-withdrawing groups on the phenyl ring, such as amido, nitro, or chloro groups, were found to enhance antitumor activity.[8] Conversely, electron-donating groups like methyl were detrimental to cytotoxicity.[8]
-
Halogenation: In the case of EGFR/HER-2 dual inhibitors (Series C), the presence of a halogen on the phenyl ring was crucial for high potency. The activity increased with the size of the halogen, following the order: Bromo > Chloro > Fluoro.[1][8]
-
Nature of the Linker and Fused Heterocycles: The introduction of a piperazine ring through an acetamide linker was shown to be advantageous for the antiproliferative activity of certain thiadiazole derivatives.[1]
Conclusion and Future Directions
The novel thiadiazole derivatives presented in this guide demonstrate significant potential as anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines through diverse mechanisms of action. The structure-activity relationship studies provide a rational basis for the future design of even more potent and selective thiadiazole-based anticancer drugs.
Further preclinical development, including in vivo efficacy studies in animal models and comprehensive pharmacokinetic and toxicological profiling, is warranted to translate these promising findings from the laboratory to the clinic. The versatility of the 1,3,4-thiadiazole scaffold continues to make it a highly attractive starting point for the discovery of the next generation of cancer therapeutics.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
For researchers, scientists, and professionals in drug development, the responsible management of investigational chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine. As a novel compound, it lacks a specific, universally mandated disposal procedure. Therefore, this directive is synthesized from an expert analysis of its structural moieties—a chlorinated aromatic, a thiadiazole heterocycle, and a thioether linkage—and grounded in the authoritative guidelines for hazardous waste management established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
The fundamental principle of this guide is waste minimization and containment . Under no circumstances should this compound or its residues be disposed of in standard trash or discharged into the sanitary sewer system.[1][2] Its chemical structure suggests potential for environmental toxicity and persistence, necessitating its treatment as hazardous chemical waste.
Hazard Assessment and Rationale for Precaution
-
1,2,4-Thiadiazole Moiety: Compounds containing the thiadiazole ring are known to possess a range of biological activities and can be toxic.[3][4] Analogs are often classified as harmful if swallowed, and capable of causing skin and serious eye irritation.[5] Some thiadiazole derivatives have also shown cytotoxic properties.[6][7]
-
2,4-Dichlorobenzyl Group: Chlorinated aromatic compounds are a well-documented class of persistent and toxic environmental pollutants.[8] The EPA regulates many such compounds as hazardous waste. Their inclusion in this molecule necessitates a high degree of caution to prevent environmental release.
-
Amine and Thioether Groups: These functional groups can also contribute to the chemical reactivity and biological activity of the molecule.
Based on this analysis, this compound must be presumed hazardous. All handling and disposal procedures should reflect this classification.
Summary of Assumed Hazards:
| Hazard Category | Basis of Assumption | Primary Precaution |
| Acute Toxicity (Oral) | Thiadiazole analogs are often harmful if swallowed.[5][9] | Do not ingest. Wash hands thoroughly after handling.[10] |
| Skin/Eye Irritation | Common hazard for thiadiazole and amine-containing compounds.[5][11] | Wear appropriate gloves and safety glasses/goggles.[11] |
| Environmental Hazard | Presence of chlorinated aromatic ring suggests persistence and aquatic toxicity.[8][11] | Prevent release to the environment. Do not dispose of down the drain.[11][12] |
| Respiratory Irritation | Potential for irritation if handled as a fine powder or aerosolized.[11] | Handle in a well-ventilated area or chemical fume hood.[13] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure all necessary safety measures are in place. This protocol is designed to protect laboratory personnel from potential exposure.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended, especially during bulk handling or spill cleanup.
-
Eye Protection: Use ANSI-rated safety glasses with side shields at a minimum. For tasks with a splash risk, chemical safety goggles are required.
-
Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure it is regularly laundered.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[13]
Step-by-Step Disposal Protocol
This protocol covers the collection of waste from experimental procedures through to its final hand-off to environmental health and safety professionals.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[14]
-
Solid Waste:
-
Collect all unused or contaminated solid this compound.
-
Place this solid waste into a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass jar).
-
Also collect any disposable lab supplies heavily contaminated with the solid compound (e.g., weighing papers, contaminated gloves, pipette tips) in this same container.
-
-
Liquid Waste (Solutions):
-
Designate a separate, sealable, and chemically compatible waste container for all solutions containing the compound. Chlorinated waste streams should be collected separately from non-chlorinated solvent waste.[15]
-
The container must be appropriate for the solvent used (e.g., glass for organic solvents).
-
Never mix incompatible waste streams. For example, do not mix acidic waste with waste that could release toxic gases.
-
-
Acutely Contaminated Sharps:
-
Any sharps (needles, razor blades, broken glass) contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.[14]
-
Step 2: Waste Container Management
Adherence to proper container management is mandated by regulatory bodies and ensures safety within the laboratory.[16]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration or percentage of each component.
-
The date accumulation started.[1]
-
The primary hazard(s) (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
-
Storage:
-
Keep waste containers securely closed at all times, except when adding waste.[2] Evaporation is not an acceptable method of disposal.[1]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[17]
-
Ensure the SAA is in a well-ventilated area and has secondary containment to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely hazardous materials, the limit is 1 quart.[1]
-
Step 3: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Request Pickup: Once the waste container is nearly full (e.g., 75% capacity) or has been accumulating for a set period (typically no more than six months), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[1]
-
Hand-Off: Follow your institution's specific procedures for waste hand-off. EHS professionals will then manage the transport and final disposal at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of materials related to this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Minor Spill (Contained within a fume hood):
-
Ensure the fume hood sash is in the lowest practical position.
-
Wearing full PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected material into your solid hazardous waste container.
-
Wipe the spill area with a suitable solvent (e.g., ethanol, acetone), and place the cleaning materials (wipes, gloves) into the waste container.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Report: Contact your institution's EHS or emergency response team immediately. Provide them with the name of the compound and any other relevant details.
-
Do not attempt to clean up a major spill yourself unless you are specifically trained and equipped to do so.
-
Management of Empty Containers
Empty containers that held this compound must also be handled correctly.
-
Thoroughly Empty: Ensure the container is as empty as possible, with only de minimis residue remaining.[1]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, the rinsate from these washes is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[1][2]
-
Deface Label: After triple-rinsing, completely obliterate or remove the original chemical label.[1][2]
-
Final Disposal: The clean, defaced container can now be disposed of as regular non-hazardous waste (e.g., in a glass disposal box).
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental responsibility.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
